2-cyclopentyl-8-(9H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Overview
Description
2-cyclopentyl-8-(9H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.18075832 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Anticancer Activities
A study on phosphonylated acyclic guanosine analogues, similar in structure to the compound of interest, revealed their evaluation for antiviral activity against DNA and RNA viruses and cytostatic activity toward cancer cell lines. Although devoid of antiviral activity, several analogues demonstrated slight cytostatic effects against HeLa cells, with significant inhibitory effects on the proliferation of leukemia and human T-lymphocyte cell lines (Głowacka et al., 2015).
Synthesis of Heterocyclic Spiro Compounds
Research focused on the reaction of nitrilimines with cycloalkanone oximes led to the synthesis of substituted heterocyclic spiro compounds. This study showcases the potential for creating diverse molecular structures, which could have implications for the development of new pharmaceuticals (Ferwanah et al., 2002).
HIV Entry Inhibitors
An investigation into non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor identified compounds with high affinity and selectivity, indicating the potential for development into novel therapeutic agents for treating pain and other conditions (Röver et al., 2000).
Cyclooxygenase Inhibition and Anti-inflammatory Effects
Studies on cyclooxygenase inhibitors, such as aspirin, have elucidated their pharmacological effects, including anti-inflammatory properties and potential for clinical use in treating conditions like inflammation and cancer (Patrignani & Patrono, 2015).
Anticancer and Antidiabetic Activities
Research on novel coumarin derivatives containing 1,2,4-triazole, 4,5-dicyanoimidazole, and purine moieties has revealed compounds with moderate cytostatic activity against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds in oncology and diabetes management (Benci et al., 2012).
Properties
IUPAC Name |
2-cyclopentyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c25-16-17(23-13(22-16)11-3-1-2-4-11)5-7-24(8-6-17)15-12-14(19-9-18-12)20-10-21-15/h9-11H,1-8H2,(H,22,23,25)(H,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXTSHBZARQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3(CCN(CC3)C4=NC=NC5=C4NC=N5)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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